5-Chloro-6-fluoro-1H-indazole-4-carbaldehyde
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Overview
Description
5-Chloro-6-fluoro-1H-indazole-4-carboxaldehyde is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-fluoro-1H-indazole-4-carboxaldehyde typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . One common method includes the use of 2-fluoro and 2-hydroxyl benzaldehyde, which undergoes cyclization to form the indazole ring . The reaction conditions often involve heating the reaction mixture and using catalysts such as copper or cobalt to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing byproducts. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-fluoro-1H-indazole-4-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Chloro-6-fluoro-1H-indazole-4-carboxylic acid.
Reduction: 5-Chloro-6-fluoro-1H-indazole-4-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6-fluoro-1H-indazole-4-carboxaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Medicine: The compound can be used in the development of new pharmaceuticals targeting various diseases.
Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-Chloro-6-fluoro-1H-indazole-4-carboxaldehyde is not well-documented. indazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1H-indazole-4-carboxaldehyde
- 6-Fluoro-1H-indazole-4-carboxaldehyde
- 5-Chloro-6-fluoro-1H-indazole
Uniqueness
5-Chloro-6-fluoro-1H-indazole-4-carboxaldehyde is unique due to the presence of both chlorine and fluorine atoms on the indazole ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile building block in synthetic chemistry and drug development .
Properties
Molecular Formula |
C8H4ClFN2O |
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Molecular Weight |
198.58 g/mol |
IUPAC Name |
5-chloro-6-fluoro-1H-indazole-4-carbaldehyde |
InChI |
InChI=1S/C8H4ClFN2O/c9-8-5(3-13)4-2-11-12-7(4)1-6(8)10/h1-3H,(H,11,12) |
InChI Key |
HYCUPEIGCCHRMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1F)Cl)C=O)C=NN2 |
Origin of Product |
United States |
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